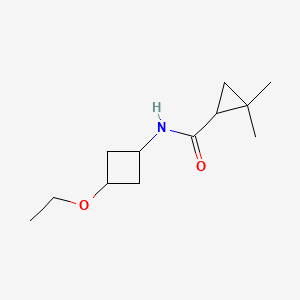
N-(3-ethoxycyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxycyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide, also known as CB-13, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2005 by Pfizer, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
N-(3-ethoxycyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic cannabinoid that binds to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, mood, appetite, and other physiological processes. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily found in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that it has analgesic and anti-inflammatory properties, which may make it a potential treatment for chronic pain and inflammation. This compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethoxycyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. This compound also has a high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that this compound has not been extensively studied in vivo, which means that its potential therapeutic applications are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(3-ethoxycyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide. One area of research is to further investigate its potential as a treatment for chronic pain and inflammation. Another area of research is to investigate its potential as a treatment for anxiety and depression. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of this compound, and to determine its safety and efficacy in vivo.
Synthesemethoden
N-(3-ethoxycyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide is synthesized by reacting 3-ethoxycyclobutanone with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxycyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. Studies have also shown that this compound has potential as a treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
N-(3-ethoxycyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-15-9-5-8(6-9)13-11(14)10-7-12(10,2)3/h8-10H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIABLYUEFDSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NC(=O)C2CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3aR,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]methanone](/img/structure/B7337475.png)
![(3-ethoxyphenyl)-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337483.png)
![[(1R,2R)-2-ethylcyclopropyl]-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337489.png)
![[2-(cyclopropylmethoxy)phenyl]-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337491.png)
![2,6-dichloro-N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7337499.png)
![N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B7337505.png)
![(5-methylfuran-2-yl)-[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337518.png)

![[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7337529.png)
![N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7337534.png)
![N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7337544.png)
![N-(3-ethoxycyclobutyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7337563.png)
![N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide](/img/structure/B7337567.png)
![N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7337571.png)
